Product packaging for Spiro[5.5]undecan-3-amine(Cat. No.:CAS No. 3643-22-9)

Spiro[5.5]undecan-3-amine

Cat. No.: B2381704
CAS No.: 3643-22-9
M. Wt: 167.296
InChI Key: BAERJJQGHJOXHR-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-3-amine is a spirocyclic amine derivative based on a spiro[5.5]undecane scaffold, where two cyclohexane rings are connected via a single spiro carbon atom . This structure confers significant steric rigidity and conformational constraints, making it a valuable scaffold in medicinal chemistry for designing novel bioactive compounds . Its primary research application is in virology, where it has been identified as a potent inhibitor of the influenza A virus A/M2 proton channel . This compound is an effective inhibitor of not only the wild-type A/M2 channel but also the amantadine-resistant L26F and V27A mutant channels, as demonstrated in both in vitro electrophysiology studies and plaque reduction assays with recombinant virus, presenting a promising lead for novel antiviral development . The mechanism of action involves the inhibition of the A/M2 proton channel, which is essential for viral replication. As a primary amine, the compound is positively charged at physiological pH and acts by binding inside the N-terminal half of the channel pore, thereby blocking proton conductance in a voltage-independent manner . From a synthetic chemistry perspective, a common route to this amine involves the hydrogenation of an intermediate spiro[5.5]undec-1-en-3-one to form spiro[5.5]undecan-3-one, followed by conversion of the ketone to the target amine via treatment with hydroxylamine and subsequent reduction . The compound is typically supplied as a stable hydrochloride salt (CAS 2126-94-5) to enhance its handling properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can find detailed sourcing information, including pack sizes and global availability, from various chemical suppliers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B2381704 Spiro[5.5]undecan-3-amine CAS No. 3643-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAERJJQGHJOXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 5.5 Undecan 3 Amine and Its Derivatives

Strategies for Spiroannulation and Core Ring Formation

The construction of the spiro[5.5]undecane framework, a key structural motif, can be achieved through several elegant synthetic strategies. These methods often involve the creation of the quaternary spirocyclic carbon center as a crucial step.

Acid-Catalyzed Cyclization Approaches

Acid catalysis plays a pivotal role in mediating the cyclization reactions necessary for the formation of the spiro[5.5]undecane core. Both Brønsted and Lewis acids are employed to activate substrates and facilitate ring closure.

Intramolecular hydroamination presents a direct and atom-economical approach to the synthesis of nitrogen-containing heterocyclic compounds. In the context of spiro[5.5]undecane systems, this strategy can be envisioned through the acid-catalyzed cyclization of a suitably substituted aminoalkene. While direct synthesis of Spiro[5.5]undecan-3-amine via this pathway is not extensively documented, the synthesis of related azaspiro[5.5]undecane skeletons through acid-catalyzed hydroamination is well-established. cardiff.ac.uknih.gov For instance, the cyclization of aminoalkenes can be promoted by various acid catalysts to furnish spiro-piperidines. cardiff.ac.uk

A hypothetical pathway to a 3-azaspiro[5.5]undecane, an isomer of the target compound, would involve the cyclization of an appropriate cyclohexyl-substituted aminoalkene. This transformation underscores the potential of intramolecular hydroamination in constructing the core spirocyclic system. The synthesis of 2-benzyl-3-methyl-2-azaspiro[5.5]undecane has been reported using a platinum(II) chloride catalyst, demonstrating the feasibility of forming the azaspiro[5.5]undecane ring system. karger.com

Lewis acid-catalyzed spiroannulation via Michael reactions is a powerful method for constructing the spiro[5.5]undecane framework. banglajol.inforesearchgate.netsmolecule.com A prominent example involves the one-pot reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones in the presence of a Lewis acid catalyst such as anhydrous zinc chloride (ZnCl₂). banglajol.info This reaction proceeds through an initial Michael addition of the dimedone enol to the diarylideneacetone, forming a 1:1 adduct. banglajol.info Subsequent intramolecular cyclization of this adduct leads to the formation of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione. banglajol.info

While this method yields a trione (B1666649) derivative, the ketone at the 3-position serves as a synthetic handle for the introduction of the desired amine functionality. The conversion of the spiro[5.5]undecan-3-one to this compound can be achieved through reductive amination. This two-step process would first involve the reaction of the ketone with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine. The reduction of the ketone group in Spiro[5.5]undecan-3-one to the corresponding alcohol is a known transformation, suggesting the feasibility of related nucleophilic additions at this position. vulcanchem.com

Table 1: Lewis Acid Catalyzed Synthesis of Spiro[5.5]undecane-1,5,9-trione Derivatives

EntryDiarylidieneacetone Substituent (Ar)Lewis AcidYield (%)
1C₆H₅-Anhydrous ZnCl₂-
22-Cl-C₆H₄-Anhydrous ZnCl₂-
32-CH₃O-C₆H₄-Anhydrous ZnCl₂-
Data derived from a study on the one-pot synthesis of substituted spiro[5.5]undecanes. banglajol.info

Cascade and Domino Reaction Sequences

Cascade and domino reactions offer an efficient and elegant approach to the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps.

A notable example of a domino reaction for the synthesis of the spiro[5.5]undecane core involves the autocatalytic reaction of imines with Meldrum's acid under acidic conditions. psu.edu This reaction leads to the formation of polycyclic spiro[5.5]undecane-1,5,9-trione derivatives with high diastereoselectivity. psu.edu The reaction proceeds through a cascade of events, including the cleavage of the C=N bond of the imine and the decomposition of Meldrum's acid, with a by-product, acetohydrazide, acting as an autocatalyst for a key Diels-Alder reaction step. psu.edu

This methodology provides a rapid entry to the spiro[5.5]undecane framework, although, similar to the Lewis acid-catalyzed Michael addition, it yields a trione product. The subsequent conversion of the carbonyl group at the 3-position to an amine would be necessary to arrive at this compound.

The conjugate addition of a nucleophile to an activated olefin followed by an intramolecular dipolar cycloaddition represents a sophisticated strategy for the construction of azaspirocyclic systems. While a direct synthesis of this compound using this method is not explicitly reported, the synthesis of related azaspiro[5.5]undecane scaffolds, which are structural isomers, has been successfully achieved.

This approach often involves the reaction of an oxime with a suitable Michael acceptor. The initial conjugate addition generates a transient nitrone, which then undergoes an intramolecular [3+2] dipolar cycloaddition to form a complex polycyclic system containing the azaspiro core. researchgate.net Subsequent cleavage of the N-O bond in the resulting isoxazolidine (B1194047) ring can yield the desired spirocyclic amine functionality. This strategy has been employed in the synthesis of various alkaloids containing the azaspiro[5.5]undecane skeleton. cardiff.ac.uk

Functional Group Transformations in this compound Synthesis

Once the core spirocyclic skeleton is established, a series of functional group transformations are necessary to introduce and deprotect the amine at the 3-position, as well as to synthesize various derivatives.

The reductive cleavage of a nitrogen-oxygen (N-O) bond is a critical transformation for accessing amines from precursors such as oximes, hydroxylamines, or isoxazolidines. In the synthesis of azaspirocyclic systems, this step unmasks the amine functionality within the ring. Various reducing agents can accomplish this transformation. For instance, treating related azaspirocyclic systems with a 5% sodium-mercury amalgam (Na/Hg) in tetrahydrofuran (B95107) (THF) effectively cleaves the N-O bond, yielding the corresponding secondary amine derivative in good yield while preserving the spirocyclic structure. Another powerful method involves the use of excess zinc dust, which can trigger a reductive-cyclization cascade where the N-O bond scission is a key step. arkat-usa.org Raney Nickel has also been shown to facilitate the smooth reduction of N-O bonds in oxa-azabicyclic adducts to furnish piperidone derivatives. arkat-usa.org

The secondary amine of the spiro[5.5]undecane core is a nucleophilic center that can be readily functionalized through alkylation. This reaction is crucial for introducing various side chains to modulate the compound's properties for pharmaceutical applications. The alkylation is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity. For example, the hydrochloride salt of an azaspiro[5.5]undecane can be alkylated with reagents like ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dichloromethane, achieving high yields. In the synthesis of diazaspiro[5.5]undecane derivatives, the core spiro-compounds are often alkylated or aralkylated as a final step to produce the target molecules. nih.gov

Acylation of the amine center in this compound and its analogs is a common strategy to form amide derivatives, which are important for exploring structure-activity relationships. This transformation is typically achieved by reacting the spirocyclic amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP) to scavenge the acid byproduct. For example, reacting an azaspiro[5.5]undecane with acetyl chloride in the presence of triethylamine produces the corresponding 3-acetyl derivative in excellent yield. Similarly, using 4-cyanobenzoyl chloride as the acylating agent leads to the N-(4-cyanobenzoyl) derivative. This reaction is pivotal for modifying the steric and electronic properties of the parent amine. plos.org

In many synthetic routes, the nitrogen atom of the azaspirocycle is protected, often as a benzylamine, to prevent unwanted side reactions. The final step is often the removal of this protecting group to yield the free secondary amine. Catalytic hydrogenation is a mild and efficient method for this deprotection. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, performed under an atmosphere of hydrogen gas in a solvent like methanol. This method is effective for reducing double bonds and generating the free amine. An alternative to direct hydrogenation is transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in the presence of a palladium catalyst to achieve N-debenzylation. plos.org In other strategies, catalytic hydrogenation can be used to reduce a nitro group to an amine, which may then undergo spontaneous cyclization to form the desired spiropiperidine ring. whiterose.ac.uk

Research Findings: Functional Group Transformations
Reaction TypeReagent / CatalystConditionsProductYieldReference
Reductive N-O Cleavage5% Na/HgTHF, reflux, 16 hAzaspiro[5.5]undecane derivative73%
AlkylationEthyl bromoacetate, K₂CO₃DichloromethaneAlkylated azaspiro[5.5]undecane derivative98%
AcylationAcetyl chloride, TriethylamineNot specified3-Acetyl-aza-spiro[5.5]undecane98%
Acylation4-Cyanobenzoyl chloride, DMAPNot specifiedN-(4-Cyanobenzoyl) derivative85%
Catalytic Hydrogenation (Deprotection)Pd/C, H₂MethanolFree amine from protected precursorNot specified
Transfer Hydrogenation (Deprotection)Palladium, Ammonium formateNot specifiedN-debenzylated spirocycleNot specified plos.org

Optimization of Synthetic Pathways for Scalable Production

The efficient and scalable synthesis of spirocyclic amines, such as this compound, is a critical objective for its potential applications in medicinal chemistry and materials science. Optimization of synthetic pathways focuses on improving reaction yields, reducing reaction times, minimizing byproducts, and ensuring the economic viability of large-scale production. Key strategies involve the use of advanced technologies like microwave-assisted synthesis, which offers significant advantages over conventional heating methods. dergipark.org.trresearchgate.net The development of robust, high-yielding synthetic routes is essential for translating laboratory-scale procedures to industrial production. google.com

A promising and logical route for the scalable synthesis of this compound is the reductive amination of its ketone precursor, Spiro[5.5]undecan-3-one. This transformation is a cornerstone of amine synthesis, and its optimization, particularly through the use of enabling technologies, is paramount for efficient production.

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, improved purity, and shorter reaction times compared to conventional heating methods. researchgate.netbohrium.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, resulting in uniform and rapid temperature elevation. researchgate.net For the synthesis of spiro compounds, microwave irradiation has been shown to be particularly effective, dramatically reducing reaction times from hours to minutes while achieving excellent yields. dergipark.org.trdergipark.org.tr

While specific literature on the direct microwave-assisted synthesis of this compound is not extensively detailed, a highly effective pathway involves the microwave-assisted reductive amination of Spiro[5.5]undecan-3-one. This method is a well-established and versatile strategy for amine synthesis. unito.itnih.gov The reaction proceeds by the formation of an imine intermediate from the ketone and an amine source (such as aqueous ammonia), which is then reduced in situ to the target primary amine.

The general advantages of using microwave irradiation for such transformations include:

Rate Acceleration: Microwave heating can dramatically shorten reaction times. For example, syntheses of related spiro[5.5]undecane structures that take 2-3 hours under conventional heating can be completed in just 15-20 minutes with microwave assistance. dergipark.org.trdergipark.org.tr

Increased Yields: Many microwave-assisted reactions report higher isolated yields of the desired product compared to traditional methods. researchgate.netnih.gov

Improved Selectivity: The rapid and controlled heating provided by microwaves can minimize the formation of side products, leading to a cleaner reaction profile. unito.it

Energy Efficiency: As a green chemistry tool, microwave synthesis is often more energy-efficient and aligns with sustainable chemical manufacturing principles. dergipark.org.tr

Research on the microwave-assisted reductive amination of various ketones has demonstrated its efficacy. Studies using heterogeneous catalysts, such as rhodium on carbon, have shown high yields and selectivities for the formation of primary amines from ketones and aqueous ammonia under microwave irradiation. unito.itnih.gov The use of a heterogeneous catalyst is also advantageous for scalable production, as it simplifies product purification and catalyst recovery.

The proposed optimized synthesis of this compound would involve irradiating a mixture of Spiro[5.5]undecan-3-one, an ammonia source (e.g., aqueous ammonia), and a reducing agent in the presence of a suitable catalyst.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Spirocyclic Systems

This table illustrates the typical enhancements in reaction time and yield when applying microwave irradiation to the synthesis of spiro compounds, based on data from analogous systems.

Product TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Source
Spiro[isoquinoline-4,3'-pyrazole] derivative4 hours53%15 minutes84% nih.gov
Spiro[isoquinoline-4,4'-pyrimidine] derivative4 hours59%15 minutes86% nih.gov
7,11-diaryl-spiro[5.5]undecane-trione2-3 hoursNot specified15-20 minutesup to 98% dergipark.org.trresearchgate.net

Table 2: Research Findings on Microwave-Assisted Reductive Amination of Ketones

This table summarizes key findings from studies on microwave-assisted reductive amination, a process directly applicable to the synthesis of this compound from its ketone precursor.

SubstrateAmine SourceCatalystConditionsProduct YieldKey FindingSource
BenzaldehydeAqueous NH₃Rh/C (commercial)80 °C, 10 bar H₂, 1 hr, MW98.2%Microwave heating was crucial for high selectivity compared to conventional heating. unito.it
Raspberry KetoneAqueous NH₃Rh on Carbon Nanofibers80 °C, 5 bar H₂, 2 hr, MW63.0%Carbon nanofiber support showed high selectivity for ketone reductive amination. unito.itnih.gov
Steroidal Oxo-acidAlkylaminesNaBH₃CN140 °C, 30-40 min, MW70-73%Microwave-assisted reductive amination/cyclization was efficient for producing N-substituted lactams. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of Spiro 5.5 Undecan 3 Amine

Mechanistic Investigations of Spiroannulation Processes

Spiroannulation, the formation of the spirocyclic ring system, is a critical step in the synthesis of spiro[5.5]undecane frameworks. A prevalent strategy for constructing this skeleton is through intramolecular alkylation or cycloaddition reactions.

One of the most common methods involves the Michael addition reaction. researchgate.net For instance, the acid-catalyzed cyclization of a 1:1 Michael adduct is a convenient and effective strategy for creating the spiro structure. banglajol.info The mechanism for the formation of spiro[5.5]undecane-triones involves the initial Lewis acid-catalyzed Michael reaction between a cyclic dione (B5365651) like dimedone and a diarylideneacetone. banglajol.info The resulting 1:1 adduct undergoes a subsequent intramolecular cyclization to yield the spiro[5.5]undecane core. banglajol.info

Another significant spiroannulation strategy is the Diels-Alder reaction. The reaction of an exocyclic enone, such as 3,3-dimethyl-2-methylenecyclohexanone, with a diene like isoprene, can be catalyzed by a Lewis acid (e.g., dimethylaluminum chloride) to produce the spiro[5.5]undecane framework. mdpi.com More advanced, highly stereoselective spirocyclizing Diels-Alder reactions have been developed using confined acid catalysts, providing an atom-economic approach to spirocyclanones. nih.gov

Tandem reactions also provide an efficient route. A cascade involving a conjugate addition of an oxime to a diene, followed by an intramolecular dipolar cycloaddition, results in a bicyclic isoxazolidine (B1194047). nih.gov Reductive cleavage of the N-O bond in this intermediate furnishes the azaspiro[5.5]undecane skeleton. nih.gov Similarly, tandem Michael-aldol condensations have been employed to synthesize spiro[5.5]undecane-containing natural products. rsc.org

Stereoselective Transformations and Control Elements

The stereochemistry of the spiro[5.5]undecane system has been a subject of extensive study. banglajol.info The creation and control of the spiro-fused quaternary stereogenic center present a significant synthetic challenge. nih.gov

High levels of diastereoselectivity can be achieved in conjugate addition reactions to α,β-unsaturated ketone precursors of azaspiro[5.5]undecanes. The addition of organocuprates, such as n-pentyl cuprate, to dihydropyridin-4(1H)-one derivatives proceeds with high diastereoselectivity. nih.gov This stereocontrol is crucial for the synthesis of complex molecules like alkaloids. The stereochemical outcome is dictated by the conformational preferences of the transition state. nih.gov

OrganocuprateSubstrateDiastereomeric Ratio (dr)Reference
n-Pentyl cuprateDihydropyridin-4(1H)-one derivative9:1

A novel enzymatic protocol using D-aminoacylase has been developed for a [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives, yielding almost exclusively cis isomers. researchgate.net

A key factor governing the stereoselectivity in these conjugate additions is allylic 1,3-strain (A(1,3)-strain). nih.gov This type of steric strain arises from the interaction between substituents on an olefin and an adjacent allylic carbon. wikipedia.org In the transition state of the conjugate addition to the planar vinylogous amide precursor, A(1,3)-strain dictates the facial selectivity of the incoming nucleophile. nih.gov The organocuprate preferentially attacks from the axial direction at the β-position, as this approach minimizes the steric interactions, leading to the observed high diastereoselectivity. nih.gov This principle allows for predictable control over the stereochemical configuration of the newly formed stereocenters.

Catalytic Systems and their Influence on Reaction Outcomes

The choice of catalyst is paramount in the synthesis of spiro[5.5]undecanes, influencing reaction efficiency, yield, and stereoselectivity.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), dimethylaluminum chloride, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are widely used to promote spiroannulation reactions. banglajol.infomdpi.comresearchgate.net Anhydrous ZnCl₂ has been effectively used in the Michael reaction between dimedone and trans,trans-diarylideneacetones. researchgate.netbanglajol.info The choice of solvent in conjunction with the Lewis acid can also dramatically influence stereoselectivity. For example, in a TMSOTf-catalyzed spiroannulation, switching the solvent from CH₂Cl₂ to CH₃CN or THF resulted in the predominant formation of different stereoisomers. researchgate.net

Brønsted Acid Catalysis: Strong mineral acids like HCl can also catalyze the formation of spiro compounds, often in a one-pot synthesis from a Michael adduct. banglajol.info Acid-catalyzed intramolecular hydroamination is another route where strong acids facilitate the ring closure of amino-alkene precursors to yield the spirocyclic amine.

Biocatalysis: Enzymatic catalysis offers an environmentally friendly and highly stereoselective alternative. A D-aminoacylase-catalyzed [5+1] double Michael addition has been shown to produce (hetero)spiro[5.5]undecane derivatives, yielding exclusively cis isomers. researchgate.net

Organocatalysis: Secondary amine-based organocatalysts have been screened for their effectiveness in Michael addition reactions leading to spirocyclic systems, offering a metal-free synthetic route. nih.gov

Phase-Transfer Catalysis: In multiphase systems, phase-transfer catalysts can be employed to improve reaction rates and yields, as demonstrated in the double Michael condensation to form 7,11-diarylspiro[5.5]undecane-1,9-diones under ultrasound irradiation. researchgate.net

Catalyst TypeExample CatalystReaction TypeKey Outcome/InfluenceReference
Lewis AcidAnhydrous ZnCl₂Michael Reaction / SpiroannulationFacilitates one-pot synthesis of spiro[5.5]undecane-triones. researchgate.netbanglajol.info
Lewis AcidDimethylaluminum chlorideDiels-Alder ReactionCatalyzes reaction between enone and diene to form spiro ketone. mdpi.com
Lewis AcidTMSOTfSpiroannulationStereoselectivity is highly solvent-dependent. researchgate.net
BiocatalystD-aminoacylase[5+1] Double Michael AdditionHigh stereoselectivity, yielding cis isomers. researchgate.net
Confined AcidImidodiphosphorimidate (IDPi)Diels-Alder ReactionCatalyzes highly stereoselective spirocyclization. nih.gov
Phase-TransferNot specifiedDouble Michael CondensationShorter reaction times and higher yields under ultrasound. researchgate.net

Stereochemical Analysis and Conformational Dynamics of Spiro 5.5 Undecan 3 Amine

Chirality in Spiro[5.5]undecane Systems

The unique three-dimensional architecture of spiro[5.5]undecane gives rise to specific forms of stereoisomerism that are distinct from simple chiral centers. The chirality of the unsubstituted spiro[5.5]undecane skeleton itself has been a subject of study, with its non-planar, "frozen" conformation being inherently chiral. rsc.orgrsc.org This chirality is often overlooked because the rapid inversion of the rings at room temperature leads to an averaged, achiral structure. rsc.orgrsc.org However, appropriate substitution freezes this inversion, allowing the inherent chirality to be expressed. rsc.org

Spiro compounds featuring six-membered rings are prime examples of molecules exhibiting axial and helical chirality. rsc.orgresearchgate.netrsc.org

Axial Chirality: In spiro[5.5]undecane systems, the spirocenter forces the two cyclohexane (B81311) rings into orthogonal planes. ubbcluj.ro This arrangement creates a chiral axis that passes through the spiro carbon. For a molecule like spiro[5.5]undecan-3-amine to be axially chiral, the substituents on each ring must be arranged in a non-superimposable mirror image. The chirality arises from the restricted rotation around the spiro junction, creating a stable, non-planar arrangement of the rings and their substituents. scispace.comwiley-vch.de

Helical Chirality: The arrangement of the two chair-like rings in spiro[5.5]undecane can be described as a nascent helix. ubbcluj.ronih.gov This creates two enantiomeric forms, designated as P (plus) for a right-handed helix and M (minus) for a left-handed helix. nih.gov The flipping of one of the cyclohexane rings can interconvert the P and M enantiomers. smolecule.com This helical nature is an intrinsic property of the spiro[5.5]undecane skeleton. nih.govresearchgate.net

The presence of the amine group at the C-3 position of spiro[5.5]undecane introduces a stereocenter, which, combined with the inherent chirality of the spiro skeleton, leads to the possibility of multiple stereoisomers.

Diastereomers: When considering the conformation of the rings, diastereomers become possible. For example, the amine group at C-3 can occupy either an axial or an equatorial position on the cyclohexane ring. These two arrangements (axial vs. equatorial) result in diastereomers with different energies and physical properties. The interconversion between these diastereomers occurs via ring flipping. The analysis of diastereoisomerism in substituted spiro[5.5]undecanes is often based on molecular mechanics calculations to determine the relative stabilities of the different forms. rsc.orgrsc.org

Conformational Preferences of Six-Membered Rings within the Spiro System

The two six-membered rings in this compound are not planar and adopt preferred three-dimensional arrangements to minimize steric and torsional strain.

In the case of this compound, the amine group at the 3-position can be either equatorial or axial. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric interactions (1,3-diaxial interactions). Therefore, the conformer with the C-3 amine group in the equatorial position is expected to be more stable. The relative stability of different conformers in related oxaspiro[5.5]undecane systems has been investigated using computational methods, revealing significant energy differences between various chair and twist-boat arrangements. acs.org For instance, in 1,7-dioxaspiro[5.5]undecane, the all-chair conformation is found to be the most stable. acs.org

Spiro SystemConformation AConformation BCalculated Energy Difference (kcal/mol)Reference
1,7-dioxaspiro[5.5]undecanedi-axial (Chair-Chair)axial-equatorial (Chair-Chair)3.74 e-tarjome.com
1,7-dithia-spiro[5.5]undecanedi-axial (Chair-Chair)axial-equatorial (Chair-Chair)2.01 e-tarjome.com
1,7-diselena-spiro[5.5]undecanedi-axial (Chair-Chair)axial-equatorial (Chair-Chair)1.47 e-tarjome.com

This table illustrates the relative Gibbs free energies between different chair-chair conformers in related heteroatom-containing spiro[5.5]undecane systems, as calculated at the B3LYP/6-311+G level of theory. e-tarjome.com This data highlights how heteroatoms influence conformational stability, a principle that extends to substituted carbocyclic systems like this compound.*

The conformational behavior of spiro[5.5]undecane systems can be categorized based on the mobility of the rings.

Flexible Structures: In unsubstituted or symmetrically substituted spiro[5.5]undecanes, the rings can undergo chair-chair inversion, or "flipping". nih.govmdpi.com This represents a flexible system where multiple conformations are in dynamic equilibrium. mdpi.com

Semiflexible Structures: In certain substituted derivatives, one ring may be conformationally locked (anancomeric) while the other remains flexible and can still undergo ring flipping. ubbcluj.ronih.gov

Anancomeric Structures: When bulky substituents are present, the conformational equilibrium can be strongly shifted towards a single, most stable conformer. nih.govsmolecule.com This is known as an anancomeric structure, where the ring is essentially locked in one conformation. For 3,9-disubstituted-spiro[5.5]undecane derivatives, the conformational equilibria are typically shifted toward the conformers with the larger groups in equatorial orientations. smolecule.com For this compound, the preference of the amine group for the equatorial position would lead to a biased equilibrium, though it may not be strictly anancomeric without a much larger substituent.

Configurational Stability and Interconversion Barriers

The stability of the chiral configurations in spiro compounds is determined by the energy barrier to racemization, which typically involves the inversion of one of the rings. The rigid framework of the spirocyclic system often leads to a high degree of configurational stability. scispace.com

Compound TypeProcessActivation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, cal/(K·mol))Free Energy Barrier (ΔG‡(298 K), kcal/mol)Reference
Chiral Tetraoxaspiro Adduct (9a)Enantiomerization19.4 ± 1.1-20.8 ± 2.725.6 acs.org

This table presents the experimentally determined activation parameters for the enantiomerization of a related chiral spiro compound, providing insight into the typical energy barriers and configurational stability of such systems. acs.org

Influence of Spiro Junction on Ring Conformations

The spirocyclic nature of this compound, where two cyclohexane rings are joined by a single common carbon atom (the spiro center), imposes significant and unique stereochemical constraints that dictate the conformational dynamics of the entire molecule. This spiro junction is a key determinant of the three-dimensional structure and, consequently, the molecule's properties and interactions.

The fusion of the two rings at the C-6 spiro center forces a rigid, twisted arrangement. Unlike a simple cyclohexane that can readily undergo ring inversion, the spiro[5.5]undecane system has a much more restricted conformational flexibility. The most stable conformation for the spiro[5.5]undecane framework is the one where both cyclohexane rings adopt a chair conformation. This "double-chair" conformation minimizes both angular and torsional strain. Alternative conformations, such as chair-boat or double-boat, are significantly higher in energy and thus less populated at room temperature.

The spiro atom itself is a quaternary carbon with a tetrahedral geometry. This forces the two cyclohexane rings into a nearly orthogonal arrangement. Molecular mechanics calculations and X-ray crystallographic studies of various spiro[5.5]undecane derivatives show that the bond angles around the spiro carbon are close to the ideal tetrahedral angle of 109.5°, although slight distortions are observed to accommodate the steric strain of the fused ring system.

The chirality of the spiro[5.5]undecane skeleton itself is a noteworthy consequence of the spiro junction. rsc.org Even in its unsubstituted form, the frozen conformation of spiro[5.5]undecane is chiral. ubbcluj.ro This inherent chirality arises from the helical twist of the two rings relative to each other. ubbcluj.ro The presence of a substituent, such as the amine group at the C-3 position, further solidifies this chirality.

The position of the amine group on one of the cyclohexane rings is defined relative to the plane of that ring as either axial or equatorial. The energy difference between these two orientations is influenced by the rigid spiro[5.5]undecane framework. In the double-chair conformation, the amine group at C-3 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, a principle that also governs the conformational preferences of monosubstituted cyclohexanes. However, the fixed orientation of the adjacent spiro-fused ring introduces additional long-range steric interactions that are not present in simple cyclohexanes. rsc.org

Table 1: Representative Conformational Parameters of the Spiro[5.5]undecane Core (Based on Analogous Structures)

ParameterValue (approximate)Source/Comment
C-C-C bond angle (within rings)~111°Typical for cyclohexane chair
C(5)-C(6)-C(7) bond angle~109.5°Angle at the spiro center
C-C bond length~1.54 ÅStandard sp³-sp³ C-C bond
Dihedral angle between mean planes of the two rings~90°Reflects the orthogonal nature of the spiro junction

Note: These values are generalized from studies on spiro[5.5]undecane and its derivatives and serve as a model for this compound.

The rigidity of the spiro[5.5]undecane system has been explored through techniques like 13C NMR spectroscopy at varying temperatures. cdnsciencepub.com For many spiro[5.5]undecane derivatives, the rings are conformationally rigid, or "anancomeric," meaning that the barrier to ring inversion is very high, and the molecule exists predominantly in a single conformation. researchgate.net This conformational locking is a direct result of the steric hindrance imposed by the spiro junction.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of spirocyclic compounds in solution. vulcanchem.com A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of protons and carbons, and provides deep insights into connectivity, stereochemistry, and dynamic behavior.

High-Resolution 1D and 2D NMR Techniques for Stereoscopic Structure Elucidation (e.g., COSY, HSQC, HMBC, DEPT)

The elucidation of the complex stereoscopic structures of spiro[5.5]undecane derivatives is achieved through a combination of high-resolution 1D (¹H, ¹³C) and 2D NMR experiments. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. banglajol.info

For more complex assignments, 2D correlation experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds, allowing for the mapping of adjacent protons within the cyclohexane (B81311) rings of the spiro[5.5]undecane framework. mobt3ath.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹J-coupling), providing a direct link between the ¹H and ¹³C spectra. mobt3ath.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. mobt3ath.comyoutube.com This is particularly useful for identifying the quaternary spiro-carbon by observing correlations from protons on adjacent carbons.

In studies of 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes, the combined use of ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, guided by X-ray diffraction data, enabled the complete and accurate assignment of all spectral data. researchgate.netresearchgate.net These techniques were especially critical for discriminating between the hydrogen and carbon atoms in the four methylene (B1212753) groups, which experience different shielding effects from the terminal aromatic rings. researchgate.netresearchgate.net

Variable Temperature NMR for Conformational Dynamics and Equilibria

Variable Temperature (VT) NMR is a powerful method used to study the dynamic conformational behavior of flexible molecules. For spiro[5.5]undecane derivatives, this technique can reveal the energy barriers associated with ring-flipping of the six-membered rings. mdpi.com

Studies on 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives have shown that these molecules are flexible and exist as a mixture of rapidly equilibrating diastereoisomers at room temperature. mdpi.com As the temperature is lowered, the rate of this conformational exchange slows down. In ¹H and ¹³C NMR spectra, this is observed as a broadening of the signals, followed by their coalescence at a specific temperature (Tc), and finally, the appearance of multiple distinct signals for each of the "frozen" conformers at very low temperatures. mdpi.com For example, in one study, the coalescence of signals for a derivative was observed at 170 K in the ¹³C NMR spectrum, proving the existence of conformational equilibria between multiple diastereoisomers. mdpi.com This dynamic behavior is a key feature of the spiro[5.5]undecane skeleton. researchgate.netmdpi.com

NMR Enantiodifferentiation using Chiral Solvating Agents

Determining the enantiomeric purity of chiral amines is a critical task in many areas of chemistry. NMR spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid and effective method for this analysis. nih.govnih.gov The principle involves the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte (the "guest," such as spiro[5.5]undecan-3-amine) and the chiral solvating agent (the "host"). nih.gov These diastereomeric complexes are energetically different and exist in distinct magnetic environments, leading to separate, resolvable signals in the NMR spectrum (a phenomenon known as anisochrony). nih.gov

The effectiveness of this method depends on the choice of CSA and the solvent. For amines, BINOL-derived phosphoric acids and alcohols have proven to be effective CSAs. nih.gov The interactions stabilizing the diastereomeric complexes often include hydrogen bonding and π-π stacking. nih.gov The choice of solvent is also crucial, as non-polar deuterated solvents like CDCl₃ generally produce the best separation of signals, while polar solvents can interfere with the host-guest complexation. nih.gov In a study on spiroglycol, a spiro[5.5]undecane derivative, α,α'-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) was used as a CSA, which allowed for the differentiation of proton signals. researchgate.netresearchgate.net A significant enantiodifferentiation was observed in the ¹³C NMR spectrum at the spirocarbon atom. researchgate.netresearchgate.net

X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and absolute stereochemistry.

Single-Crystal X-ray Analysis for Bond Angles and Stereochemistry

For spiro[5.5]undecane derivatives that form suitable single crystals, X-ray analysis provides definitive structural proof. The analysis reveals the precise spatial arrangement of atoms, confirming the connectivity and absolute stereochemistry. A consistent finding across numerous crystalline spiro[5.5]undecane derivatives is that the two six-membered rings almost invariably adopt a chair conformation. researchgate.netiucr.orgresearchgate.net

In the structure of 3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, for instance, a twofold rotation axis passes through the central spiro-carbon atom. iucr.org The analysis confirmed that both six-membered heterocycles adopt chair conformations and revealed the dihedral angle between the two attached benzene (B151609) rings to be 76.6(1)°. iucr.org Similarly, the crystal structure of 3,9-diisopropyl-2,4,8,10-tetrathiaspiro[5.5]undecane shows that both 1,3-dithiane (B146892) rings are in chair conformations with the bulky isopropyl substituents occupying the more stable equatorial positions. researchgate.netnih.gov These crystallographic studies provide a static, solid-state picture that complements the dynamic information obtained from NMR studies in solution.

Compound NameCrystal SystemSpace GroupKey Conformations/FeaturesReference
3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane MonoclinicC2/cBoth 1,3-dioxane (B1201747) rings adopt chair conformations. researchgate.net
3,9-Diisopropyl-2,4,8,10-tetrathiaspiro[5.5]undecane MonoclinicC2/cBoth six-membered rings in chair conformations; isopropyl groups are equatorial. researchgate.net
3,9-bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane MonoclinicP2₁/cBoth six-membered rings in chair conformations; dihedral angle between benzene rings is 76.6(1)°. iucr.org

Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules like this compound is a critical aspect of its characterization. For spiro-compounds, the stereochemistry at the spiro-carbon, in addition to any other chiral centers, defines the molecule's absolute spatial arrangement. While specific studies detailing the definitive assignment for this compound are not extensively documented in publicly available literature, the established methods for such determinations would involve a combination of crystallographic and spectroscopic techniques.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography, particularly through the use of anomalous dispersion. This technique allows for the unambiguous assignment of the (R) or (S) configuration at the chiral centers. In the absence of a suitable crystal, chiroptical methods are employed. These methods involve comparing experimentally obtained spectroscopic data with data predicted from quantum-mechanical calculations for a known configuration.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing provides fundamental insights into the solid-state structure of a compound, influencing its physical properties. For this compound, these interactions would be primarily dictated by the amine functional group and the hydrophobic spirocyclic framework.

Vibrational Circular Dichroism (VCD) for Chiral Center Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.

For a molecule like this compound, which possesses stereogenic centers, VCD would be an ideal tool for confirming its absolute configuration. The analysis involves a synergistic approach between experimental measurement and theoretical calculation. The VCD spectrum of the compound is first recorded experimentally. Then, the VCD spectra for both the (R) and (S) enantiomers are calculated using quantum chemistry methods, such as Density Functional Theory (DFT). By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the sample can be unambiguously determined. This method is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Energetic Analysis

Quantum mechanical calculations are fundamental in determining the intrinsic energetic properties of Spiro[5.5]undecan-3-amine, providing a detailed picture of its conformational preferences and the influence of its environment.

Conformational Energy Landscapes (e.g., Møller-Plesset Perturbation Theory, DFT)

For the parent spiro[5.5]undecane, the molecule is known to possess a helical structure. mdpi.com The introduction of the amine group at the 3-position introduces further conformational possibilities, including the orientation of the amine group (axial vs. equatorial). DFT calculations, particularly with hybrid functionals like B3LYP, are well-suited to determine the energetic differences between these conformers. acs.org For instance, in related substituted piperidine (B6355638) systems, DFT calculations have been used to show that the energy difference between diastereomeric transition states for acylation is highly dependent on the conformation, with the lowest energy transition states often featuring an axial substituent. ethz.ch

MP2 calculations, a post-Hartree-Fock method, can provide a more accurate treatment of electron correlation, which is important for determining the subtle energy differences between conformers. github.ionumberanalytics.com Studies on related spiro systems have utilized both DFT and MP2 to investigate their stereochemistry and conformational behavior. researchgate.netresearchgate.net

A representative table of conformational energies for a disubstituted spiro[5.5]undecane system is shown below, illustrating the type of data generated from these calculations.

ConformerRelative Energy (kcal/mol) - DFT (B3LYP)Relative Energy (kcal/mol) - MP2
Chair-Chair (eq, eq)0.000.00
Chair-Chair (ax, eq)2.52.8
Chair-Boat (eq, eq)5.86.2
Boat-Boat (eq, eq)10.110.9

Note: This is an illustrative table based on typical values for substituted cyclohexanes and spirocycles; specific values for this compound would require dedicated calculations.

Solvation Effects on Molecular Energetics

The energetic landscape of this compound can be significantly altered by the presence of a solvent. The polar amine group can engage in hydrogen bonding and other electrostatic interactions with solvent molecules, stabilizing certain conformations over others.

Computational models such as the Polarizable Continuum Model (PCM) are often used in conjunction with DFT to simulate the effects of a solvent. acs.org These models treat the solvent as a continuous dielectric medium, which can be a computationally efficient way to capture the bulk effects of solvation. For example, in studies of the alkaline stability of related spirocyclic quaternary ammonium (B1175870) cations, DFT calculations incorporating a PCM for water were used to investigate degradation pathways. acs.org The choice of solvent can influence reaction outcomes, and computational studies can help rationalize these observations by calculating the energies of reactants, transition states, and products in different solvent environments.

The stability of the protonated form of this compound in aqueous solution, a key factor in its potential biological activity, is also amenable to study using these methods. The solvation energy of the ammonium cation would be a critical parameter in determining its pKa value.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanical calculations provide a static picture of molecular energetics, molecular dynamics (MD) simulations offer a dynamic view of the conformational flexibility and intermolecular interactions of this compound over time. nih.gov

MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to describe the potential energy. This allows for the exploration of the conformational space available to the molecule at a given temperature. For this compound, MD simulations can reveal the timescales and pathways of conformational changes, such as the ring-flipping of the cyclohexane (B81311) rings. researchgate.net

Furthermore, MD simulations are invaluable for studying the interactions of this compound with its environment, such as a biological membrane or the active site of a protein. For instance, simulations of spiro[5.5]undecane analogs in lipid bilayers have been used to assess their conformational stability and preferred orientation within the membrane. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms are common metrics used to analyze the stability and flexibility of the molecule during the simulation. nih.govmdpi.com

Molecular Docking for Prediction of Binding Modes and Interactions in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in medicinal chemistry for predicting the binding mode of a potential drug molecule, such as a derivative of this compound, to its biological target.

Docking algorithms generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity. For example, docking studies of 3,9-diazaspiro[5.5]undecane-based compounds at the γ-aminobutyric acid type A receptor (GABAAR) have been used to predict key interactions, such as electrostatic interactions between the protonated spirocyclic amine and acidic residues like glutamate, as well as π-cation and hydrogen bonding interactions. soton.ac.uk Similarly, docking simulations of 1,5-oxaza spiroquinones with a spiro[5.5]undeca ring system have helped to explain their unique binding mode in kinases. nih.gov

A typical output from a docking study would include the predicted binding energy and a visualization of the interactions between the ligand and the protein's active site residues.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase X-8.5Asp145, Lys72, Phe80Ionic, Hydrogen Bond, Hydrophobic
Ion Channel Y-7.9Glu212, Tyr157, Trp82Ionic, Hydrogen Bond, π-cation

Note: This is an illustrative table. The specific values and residues would depend on the target protein being studied.

Density Functional Theory (DFT) for Spectroscopic Correlation and Structural Parameters

DFT is a powerful tool for predicting various spectroscopic properties and structural parameters of molecules, which can then be correlated with experimental data to confirm the structure and understand its electronic properties. researchgate.net

By calculating the optimized geometry of this compound, DFT can provide precise bond lengths, bond angles, and dihedral angles. mdpi.com These calculated parameters can be compared with experimental data from X-ray crystallography of related compounds to validate the computational model. mdpi.com

Furthermore, DFT can be used to simulate vibrational spectra (FT-IR and Raman). The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netmdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared to experimental NMR data to confirm the structure and stereochemistry of the molecule. researchgate.netresearchgate.net

Studies of Ring Strain Energy and its Impact on Spiro System Reactivity

The spirocyclic nature of this compound introduces a degree of ring strain that can influence its reactivity. Ring strain energy is the excess energy a cyclic molecule possesses due to unfavorable bond angles, torsional strain, and transannular interactions compared to an acyclic analogue. masterorganicchemistry.com

While six-membered rings in a chair conformation are generally considered to be strain-free, the spiro fusion can introduce some strain. Computational methods can be used to quantify this strain energy. For example, the strain energy of spiro[5.5]undecane has been calculated using computational group equivalents. researchgate.net Theoretical studies on related spirocyclic systems have shown that the replacement of a carbon spiro center with a larger atom like silicon can lead to a reduction in ring strain. nih.gov The release of this strain can be a driving force in certain chemical reactions. researchgate.net Understanding the magnitude of the ring strain in this compound can therefore provide insights into its thermodynamic stability and potential reaction pathways.

Structure Activity Relationship Sar Investigations of Spiro 5.5 Undecan 3 Amine Derivatives

Design Principles for Structural Modification and Functionalization

The design of Spiro[5.5]undecan-3-amine derivatives is guided by several key principles aimed at optimizing their interaction with biological targets. The inherent rigidity of the spirocyclic core is a significant advantage, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. researchgate.netnih.gov Modifications typically focus on the amine group at the 3-position and the carbocyclic rings.

Key functionalization strategies include:

N-Alkylation and N-Acylation: The primary amine at the 3-position is a prime site for modification. N-alkylation with various alkyl and aryl groups can explore new binding pockets and influence the compound's lipophilicity and pharmacokinetic properties. N-acylation can introduce hydrogen bond donors and acceptors, as well as bulkier substituents, to probe interactions with target residues.

Substitution on the Cyclohexane (B81311) Rings: The two cyclohexane rings of the spiro[5.5]undecane system offer multiple positions for substitution. Introducing functional groups such as hydroxyl, methyl, or halogens can alter the electronic and steric properties of the molecule, leading to improved target engagement and selectivity.

Introduction of Additional Heteroatoms: Replacing carbon atoms within the spirocyclic framework with heteroatoms, such as nitrogen or oxygen, can create analogs with distinct physicochemical properties and biological activities. For instance, the related 3,9-diazaspiro[5.5]undecane scaffold has been explored for its potential as a GABA A receptor antagonist. soton.ac.uk

Influence of Substituents on Molecular Interactions and Properties

The nature and position of substituents on the this compound scaffold have a profound impact on the resulting molecule's biological activity and properties. The following table, based on general principles observed in related spirocyclic systems, illustrates the potential effects of various substituents.

Modification Site Substituent Type Potential Influence on Molecular Interactions and Properties
3-Amine Small Alkyl Groups (e.g., -CH₃, -C₂H₅)Can increase lipophilicity and may fill small hydrophobic pockets in a binding site.
Bulky Alkyl/Aryl Groups (e.g., -benzyl)May enhance van der Waals interactions and can be used to probe larger binding cavities.
Acyl Groups (e.g., -COCH₃, -COPh)Introduces hydrogen bond acceptors and can influence conformation due to steric hindrance.
Cyclohexane Rings Hydroxyl Groups (-OH)Can act as hydrogen bond donors and acceptors, improving aqueous solubility.
Halogens (-F, -Cl, -Br)Can modulate electronic properties and participate in halogen bonding, potentially increasing binding affinity.
Methyl Groups (-CH₃)Can enhance binding through hydrophobic interactions and may improve metabolic stability.

This table is illustrative and based on general principles of medicinal chemistry as applied to spirocyclic systems. Specific effects will vary depending on the biological target.

Development of this compound as a Chemical Scaffold for Research Probes

The rigid and conformationally defined nature of the spiro[5.5]undecane scaffold makes it an excellent starting point for the development of chemical probes. These probes are essential tools for studying the function and localization of biological targets.

The development of such probes from this compound involves several key steps:

Identification of a Bioactive Derivative: A derivative with a confirmed biological activity is selected as the starting point.

Attachment of a Reporter Group: A reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, is attached to the scaffold. The attachment point is crucial and should not interfere with the compound's binding to its target. The 3-amine group is often a convenient handle for such modifications.

Linker Design: A linker is often used to connect the spirocyclic core to the reporter group. The length and composition of the linker can significantly impact the probe's properties and its ability to interact with the target.

The resulting probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and target identification studies.

Strategies for Modulating Selectivity and Affinity in Research Models

Achieving high selectivity and affinity is a primary goal in the development of compounds based on the this compound scaffold. Several strategies can be employed to fine-tune these properties.

Strategies for Enhancing Affinity:

Structure-Based Design: If the structure of the biological target is known, computational methods such as molecular docking can be used to design derivatives with improved binding interactions. This can involve optimizing hydrophobic contacts, hydrogen bonds, and electrostatic interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to enhanced affinity and improved pharmacokinetic profiles.

Strategies for Improving Selectivity:

Exploiting Subtle Structural Differences: Selectivity between related biological targets often arises from small differences in their binding sites. By carefully designing substituents that can exploit these differences, it is possible to develop highly selective ligands.

Conformational Constraint: The inherent rigidity of the spiro[5.5]undecane scaffold already contributes to selectivity. Further constraining the conformation of flexible side chains through cyclization or the introduction of bulky groups can further enhance selectivity.

The following table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how modifications can influence affinity and selectivity for two related hypothetical targets, Target A and Target B.

Compound R¹ (at 3-amine) R² (at cyclohexane ring) Affinity for Target A (Ki, nM) Affinity for Target B (Ki, nM) Selectivity (Target B/Target A)
1 -H-H1503002
2 -CH₃-H1202502.1
3 -COCH₃-H804005
4 -H4-OH1002002
5 -COCH₃4-OH5050010

This data is hypothetical and for illustrative purposes to demonstrate SAR principles.

Academic and Research Applications of Spiro 5.5 Undecan 3 Amine

Role as Chemical Building Blocks and Advanced Synthetic Intermediates

Spiro[5.5]undecan-3-amine serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. Its spirocyclic core provides a rigid and well-defined three-dimensional structure, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets.

The synthesis of this compound itself has been a subject of research, with methods developed to produce this key intermediate efficiently. One common synthetic route involves the conversion of spiro[5.5]undecan-3-one. This ketone can be treated with hydroxylamine, followed by reduction with a reagent like lithium aluminum hydride (LiAlH4), to yield the desired primary amine. This straightforward conversion allows for the production of this compound as a versatile precursor for further chemical modifications.

The primary amine group of this compound is a key functional handle that allows for a variety of chemical transformations. It can be readily derivatized to introduce different functional groups and build more complex molecular architectures. For example, reductive amination with aldehydes or ketones can be used to introduce substituents on the nitrogen atom, leading to a library of N-substituted derivatives. This versatility makes this compound a valuable intermediate for creating diverse chemical libraries for screening and lead optimization in drug discovery programs.

Investigation of Ion Channel Modulation Mechanisms

A significant area of research involving this compound is in the investigation of ion channel modulation, particularly as an inhibitor of the M2 proton channel of the influenza A virus. nih.govacs.org This ion channel is a crucial target for antiviral drugs, and the emergence of drug-resistant strains has necessitated the development of new inhibitors.

This compound has been identified as a lead compound for the development of potent M2 channel blockers. nih.gov Research has shown that it is an effective inhibitor of the wild-type M2 channel and, importantly, also shows activity against certain amantadine-resistant mutants, such as the L26F and V27A variants. nih.gov This has spurred further investigation into its mechanism of action and the structure-activity relationships of its derivatives.

Studies have utilized techniques such as two-electrode voltage clamp (TEVC) assays in Xenopus oocytes expressing the M2 channel to characterize the inhibitory activity of this compound and its analogs. acs.org These electrophysiological studies allow for the detailed examination of how these compounds interact with the ion channel and block the passage of protons. The findings from these investigations provide valuable insights into the molecular determinants of inhibitor binding and the mechanisms of drug resistance, guiding the design of next-generation antiviral agents.

Compound Target Inhibitory Activity Significance
This compoundInfluenza A M2 proton channel (wild-type)Effective inhibitorLead compound for antiviral development
This compoundInfluenza A M2 proton channel (L26F mutant)Effective inhibitorOvercomes some forms of amantadine (B194251) resistance
This compoundInfluenza A M2 proton channel (V27A mutant)Effective inhibitorOvercomes some forms of amantadine resistance

Enzyme Inhibition Studies in Chemical Biology

While the primary focus of research on this compound has been on its activity as an ion channel modulator, the exploration of its potential as an enzyme inhibitor is an area of growing interest. The rigid, three-dimensional structure of the spiro[5.5]undecane scaffold makes it an attractive framework for the design of inhibitors that can fit into the specific binding pockets of enzymes with high selectivity.

Currently, there is limited published research specifically detailing the use of this compound in enzyme inhibition studies. However, the principles of rational drug design suggest that this compound could serve as a valuable starting point for the development of novel enzyme inhibitors. By functionalizing the amine group with various pharmacophores known to interact with specific enzyme active sites, it is conceivable to generate a library of compounds for screening against a range of enzymatic targets. The unique spirocyclic core could provide a novel binding mode compared to more traditional, flatter molecules, potentially leading to the discovery of inhibitors with new mechanisms of action.

Future research in this area could involve the synthesis of a diverse library of this compound derivatives and their subsequent screening against panels of enzymes implicated in various diseases, such as kinases, proteases, or phosphatases. Such studies would expand the known biological activities of this compound and could lead to the identification of new therapeutic leads.

Exploration in Novel Materials Science

The unique structural properties of spiro compounds, including their rigidity and defined three-dimensional geometry, have led to their exploration in the field of materials science. While specific research on the application of this compound in this area is not extensively documented, the potential for its use in the development of novel materials is noteworthy.

The incorporation of spirocyclic units into polymer backbones can impart interesting properties to the resulting materials. For instance, the rigidity of the spiro[5.5]undecane core could enhance the thermal stability and mechanical strength of polymers. The amine functionality of this compound provides a reactive site for polymerization reactions, allowing it to be incorporated as a monomer into various polymer architectures, such as polyamides or polyimides.

Furthermore, the defined spatial arrangement of functional groups in spiro compounds can be exploited to create materials with specific optical or electronic properties. For example, attaching chromophores or electroactive moieties to the this compound scaffold could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. While this remains a largely unexplored area for this specific compound, the foundational principles of materials science suggest that this compound holds promise as a building block for advanced materials with tailored properties.

Probes for Neurotransmitter System Research and Related Biological Studies

The central nervous system (CNS) is a complex network where neurotransmitters play a crucial role in cell-to-cell communication. The development of chemical probes that can selectively interact with components of neurotransmitter systems, such as receptors and transporters, is essential for understanding their function and for the development of new therapies for neurological and psychiatric disorders.

To date, there is a lack of specific research literature describing the use of this compound as a probe for neurotransmitter system research. However, the structural features of this compound make it a potentially interesting scaffold for the design of such probes. The rigid, three-dimensional nature of the spiro[5.5]undecane framework could be advantageous for achieving high selectivity for specific subtypes of neurotransmitter receptors, which often have well-defined and sterically demanding binding pockets.

Future research could focus on the synthesis of derivatives of this compound that incorporate known pharmacophores for various neurotransmitter receptors, such as dopamine, serotonin, or GABA receptors. These novel compounds could then be evaluated for their binding affinity and functional activity at these targets. The development of radiolabeled or fluorescently tagged versions of these derivatives could also provide valuable tools for in vitro and in vivo imaging studies, allowing for the visualization and quantification of neurotransmitter receptors in the brain. Such research would represent a new and exciting application for the this compound scaffold.

Development of Research Reagents and Ligand Libraries

The utility of this compound as a versatile chemical building block has led to its use in the development of research reagents and the construction of ligand libraries for drug discovery and chemical biology research. A ligand library is a collection of diverse small molecules that can be screened against biological targets to identify new lead compounds.

The synthesis of a library of compounds based on the this compound scaffold has been a key strategy in the search for new inhibitors of the influenza A M2 ion channel. nih.govacs.org By systematically modifying the amine group and other positions on the spirocyclic core, researchers have been able to explore the structure-activity relationships for M2 inhibition in detail. This approach has led to the identification of compounds with improved potency and a broader spectrum of activity against drug-resistant viral strains.

Q & A

Basic: What is the mechanism of action of Spiro[5.5]undecan-3-amine against influenza A/M2 proton channels?

This compound inhibits the influenza A/M2 proton channel by binding to the N-terminal half of the pore, upstream of the selectivity filter. This voltage-independent mechanism is attributed to its charged amino group interacting with residues in the pore lumen, effectively blocking proton conductance. Unlike amantadine, its inhibition is not affected by transmembrane potential, suggesting distinct binding dynamics . Validation via electrophysiology (TEVC) and plaque reduction assays confirmed its efficacy against wild-type and amantadine-resistant mutants (e.g., L26F, V27A) .

Basic: How is the inhibitory efficacy of this compound experimentally validated?

Two primary methods are used:

  • Solid-Supported Membrane (SSM) Electrophysiology : Measures ion flux inhibition in A/M2 channels reconstituted into lipid bilayers. Current responses normalized to pH-induced activation quantify inhibition efficiency (e.g., ~70% inhibition at 100 μM for V27A mutants) .
  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes : Directly assesses channel activity in heterologously expressed A/M2 proteins. Results correlate with SSM data, confirming consistency across platforms .
  • Plaque Reduction Assays : Evaluates antiviral activity in recombinant influenza strains, showing dose-dependent reduction in viral replication .

Advanced: How do researchers resolve discrepancies in inhibition data between SSM and TEVC methods?

Discrepancies (e.g., minor variations in IC₅₀ values) are addressed by:

  • Normalization to Background Currents : SSM data exclude Cu(II)-insensitive components to isolate channel-specific inhibition .
  • Standardized Activation Protocols : Both methods use identical pH conditions (pH 5.5–6.0) to activate channels, minimizing experimental variability .
  • Cross-Validation : Statistical alignment of SSM and TEVC results (e.g., <10% deviation in inhibition potency for V27A mutants) supports methodological reliability .

Advanced: What strategies enhance this compound's activity against amantadine-resistant mutants?

  • Structural Optimization : Modifying the spirocyclic scaffold (e.g., introducing hydrophobic substituents) improves binding to mutant channels. Derivatives of BL-1743, a parent compound, show enhanced affinity for L26F and V27A mutants .
  • Competitive Binding Assays : Co-application with amantadine reveals non-overlapping binding sites, guiding design of dual-target inhibitors .
  • Mutagenesis Studies : Mapping resistance-conferring residues (e.g., S31N) identifies regions for targeted chemical modifications .

Advanced: How is competitive inhibition between this compound and amantadine demonstrated?

  • Kinetic Analysis : Pre-incubation of A/M2 channels with amantadine reduces this compound’s inhibitory efficacy, indicating overlapping binding regions. Conversely, prior binding of this compound does not affect amantadine, suggesting asymmetric competition .
  • Voltage-Dependence Profiling : Amantadine’s voltage-sensitive inhibition contrasts with this compound’s voltage-independent action, confirming mechanistic divergence .

Basic: What structural features of this compound enable its binding to the M2 channel?

  • Spirocyclic Core : The rigid bicyclic structure positions the amino group optimally for pore interaction, reducing conformational entropy loss upon binding .
  • Charged Amino Group : Forms hydrogen bonds with polar residues (e.g., His37) in the N-terminal pore, critical for proton blockage .
  • Hydrophobic Substituents : Enhance binding to mutant channels (e.g., V27A) by filling hydrophobic pockets created by resistance mutations .

Advanced: How do researchers analyze structure-activity relationships (SAR) for this compound derivatives?

  • Analog Synthesis : Systematic variation of substituents (e.g., alkyl chains, aryl groups) on the spiro scaffold .
  • Electrophysiological Screening : TEVC and SSM assays rank derivatives by IC₅₀ values against wild-type and mutant channels .
  • Molecular Dynamics (MD) Simulations : Predict binding affinities and residue interactions, guiding rational design .

Basic: What are the limitations of this compound in targeting S31N mutants?

This compound shows reduced efficacy against S31N mutants due to steric hindrance from the asparagine side chain. This mutation alters the pore geometry, preventing optimal binding of the spirocyclic core .

Advanced: What experimental controls are critical for validating this compound’s specificity?

  • Negative Controls : Use of non-inhibitory spiro compounds (e.g., uncharged analogs) to confirm target engagement .
  • Channel-Expressing vs. Wild-Type Cells : Comparing inhibition in A/M2-transfected vs. untransfected cells rules out off-target effects .
  • pH-Calibrated Activation : Ensures proton gradient consistency across experiments .

Advanced: How is resistance to this compound monitored in viral populations?

  • Serial Passage Assays : Expose influenza strains to sublethal compound doses, sequencing M2 genes to identify emergent mutations (e.g., G34E) .
  • Cryo-EM Structural Analysis : Resolves bound inhibitor-channel complexes to detect resistance-linked conformational changes .

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